![molecular formula C16H11FN4O3S B2386516 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide CAS No. 391863-08-4](/img/structure/B2386516.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
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Overview
Description
“N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also includes a fluorophenyl group, a nitro group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the heterocyclic thiadiazole ring and the various functional groups.Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the nitro group, for example, could make it susceptible to reduction reactions. The benzamide group might participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its stability and polarity .Scientific Research Applications
Anti-Breast Cancer Activity
The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies reveal that it has a binding affinity to the human estrogen alpha receptor (ERα) comparable to 4-OHT, a native ligand. This property suggests its relevance in breast cancer research .
Antimicrobial Properties
Pyrazoles and their derivatives, including this compound, play a crucial role in antimicrobial activities. Researchers have explored their effectiveness against various pathogens, making them valuable candidates for drug development .
Anti-Inflammatory Effects
Inflammation is a key factor in many diseases. Pyrazole derivatives, such as our compound, have been investigated for their anti-inflammatory properties. Understanding their mechanisms could lead to novel therapeutic strategies .
Antioxidant Potential
The compound’s structure may confer antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various health conditions. Further studies are warranted to explore its antioxidant capacity .
Cytotoxicity and Anti-Tumor Activity
Pyrazoles have been associated with cytotoxic effects and anti-tumor activity. Investigating this compound’s impact on tumor cell lines could provide insights into its potential as an oncology drug .
Analgesic Properties
While not extensively studied, pyrazole derivatives have shown promise as analgesics. Their ability to modulate pain pathways makes them interesting candidates for pain management research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O3S/c1-9-12(3-2-4-13(9)21(23)24)14(22)18-16-20-19-15(25-16)10-5-7-11(17)8-6-10/h2-8H,1H3,(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSVRXZIRCEPRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
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